3-Methyl-1,3-butanediol

Beschreibung

Overview of 3-Methyl-1,3-butanediol as a Chemical Compound

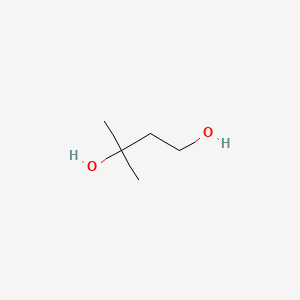

This compound, also known as isopentyl diol or isoprene (B109036) glycol, is an organic compound with the chemical formula C5H12O2. guidechem.comvaluates.comchembk.com It is a diol, meaning it possesses two hydroxyl (-OH) groups, which are located at the 1 and 3 positions of a branched five-carbon chain. This structure consists of a butane (B89635) backbone with a methyl group and a hydroxyl group attached to the third carbon, and another hydroxyl group on the first carbon. guidechem.comnih.gov

The compound presents as a clear, colorless, and odorless to slightly sweet-smelling liquid. guidechem.comvaluates.com It is characterized by its solubility in water and its role as a versatile solvent and chemical intermediate. guidechem.comchembk.com Key chemical and physical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H12O2 |

| Molecular Weight | 104.15 g/mol nih.gov |

| CAS Number | 2568-33-4 chemicalbook.com |

| Appearance | Clear, colorless liquid guidechem.comchemicalbook.com |

| Boiling Point | 203-205 °C chemicalbook.com |

| Density | 0.976 g/mL at 20 °C chemicalbook.com |

| Water Solubility | Soluble guidechem.com |

Significance in Scientific and Industrial Contexts

The significance of this compound spans various scientific and industrial domains due to its unique chemical structure and properties.

In industrial applications , it is widely utilized in the cosmetics industry as a multifunctional additive. chembk.com Its properties as a moisturizing agent and its ability to improve the feel of cosmetic formulations make it a valuable ingredient in skin care, hair care, and other personal care products. valuates.comchembk.com It also functions as a solvent and can enhance the antibacterial properties of other compounds in cosmetic formulations. chembk.com Beyond cosmetics, it serves as a raw material for the synthesis of synthetic resins and surfactants, a high-boiling-point solvent, and a component in antifreeze formulations. guidechem.com The global market for this compound was valued at US 36.7 million by 2031, indicating its growing industrial importance. valuates.com One of the major producers of this compound is Kuraray, holding a significant share of the market. valuates.com

From a scientific perspective , this compound is a key precursor molecule in various chemical syntheses. guidechem.com A significant area of research focuses on its catalytic dehydration to produce valuable unsaturated alcohols and, notably, isoprene. shokubai.orgresearchgate.net Isoprene is a crucial monomer for the production of synthetic rubbers and other polymers. shokubai.org The ability to produce isoprene from a non-petroleum-based source like this compound, which can potentially be derived from biomass, is of great interest in the development of sustainable chemical processes. google.com Research also explores its use in carbon-oxygen coupling reactions and its reaction kinetics, such as in the formation of urethanes. chemicalbook.comscientific.net

Scope of Current Research and Knowledge Gaps

Current academic and industrial research on this compound is multifaceted, primarily focusing on optimizing its use as a chemical feedstock and exploring sustainable production methods.

A major thrust of current research is the catalytic dehydration of this compound . Scientists are investigating various catalysts to selectively produce high-demand chemicals. For instance, studies have explored the use of cerium oxide (CeO2), zirconium dioxide (ZrO2) modified with calcium oxide, and yttrium zirconate (Y2Zr2O7) catalysts to control the dehydration process. shokubai.orgresearchgate.net The goal is to achieve high conversion rates of this compound and high selectivity towards specific unsaturated alcohols like 3-methyl-3-buten-1-ol (B123568), 3-methyl-2-buten-1-ol (B147165), and 2-methyl-3-buten-2-ol (B93329), which are themselves valuable intermediates or can be further dehydrated to isoprene. shokubai.org Research has shown that factors such as catalyst composition, calcination temperature, and reaction conditions significantly influence the product distribution. shokubai.orgresearchgate.net For example, a Y2Zr2O7 catalyst has demonstrated high conversion (100%) and selectivity to isoprene (82.4%) at 375 °C. researchgate.net

Another significant research area is the biotechnological production of butanediols , including 1,3-butanediol (B41344), from renewable resources like biomass. google.comresearchgate.net This involves engineering microorganisms to create pathways for the biosynthesis of these chemicals, offering a more sustainable alternative to petroleum-based synthesis. google.com While much of this research focuses on 1,3-butanediol and 2,3-butanediol (B46004), the principles and techniques are relevant to the production of this compound. scispace.commdpi.com

Knowledge gaps in the current body of research present opportunities for future investigation. While various catalytic systems for the dehydration of this compound have been studied, there is still a need to develop more cost-effective and robust catalysts with higher selectivity and longer lifetimes. Understanding the precise reaction mechanisms on different catalyst surfaces remains an area of active investigation. shokubai.orgresearchgate.net Furthermore, while the biotechnological production of related diols is being explored, the development of specific and efficient microbial pathways for the direct synthesis of this compound from simple sugars is a significant and underexplored area. google.com Expanding the applications of this compound into new areas, such as advanced materials and coatings, is also a focus of ongoing research and development efforts. archivemarketresearch.com

Table 2: Research Findings on the Dehydration of this compound

| Catalyst | Reaction Temperature (°C) | Conversion of this compound (%) | Key Products and Selectivity (%) | Reference |

|---|---|---|---|---|

| CeO2 | 375 | - | 3-methyl-2-buten-1-ol (56.8%), 2-methyl-3-buten-2-ol (24.7%) | shokubai.org |

| Al2O3 with coke deposition | 200 | - | 3-methyl-3-buten-1-ol (83%) | shokubai.org |

| 15mol% CaO/ZrO2 | 300 | 94 | Total Unsaturated Alcohols (93%) | shokubai.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFCZYUVICHKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075395 | |

| Record name | 1,3-Butanediol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2568-33-4 | |

| Record name | 3-Methyl-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyldiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,3-butanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19NOL5474Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Production Methodologies for 3 Methyl 1,3 Butanediol

Chemical Synthesis Routes for 3-Methyl-1,3-butanediol

The synthesis of this compound (MBD) is a significant process in industrial chemistry, primarily serving as a precursor for isoprene (B109036). acs.orgepa.gov One of the prominent methods for its production involves the reaction of isobutene with formaldehyde (B43269).

Prins Condensation and Hydrolysis of Isobutene with Formaldehyde

A key route to synthesize this compound is through the Prins condensation-hydrolysis reaction, which involves the acid-catalyzed reaction of isobutene with an aqueous solution of formaldehyde. acs.orgresearchgate.net This single-stage synthesis is an attractive pathway, and its efficiency is critically dependent on the use of a water-tolerant acid catalyst. researchgate.netresearchgate.net The reaction proceeds by the condensation of the reactants, followed by hydrolysis to yield the final diol product. acs.org

Catalytic Systems in Prins Condensation-Hydrolysis

Various solid acid catalysts have been explored for the Prins condensation and subsequent hydrolysis steps. researchgate.net The development of effective and water-tolerant catalysts is crucial for optimizing the yield and selectivity of this compound.

Cerium Oxide (CeO₂) Catalysts

Cerium oxide (CeO₂) has emerged as a significant water-tolerant Lewis acid catalyst for the synthesis of this compound from isobutene and formaldehyde. researchgate.net It demonstrates considerable catalytic activity for this reaction. researchgate.net For instance, under specific conditions (150 °C for 4 hours), CeO₂ can achieve a 95% formaldehyde conversion with an 84% selectivity for this compound. researchgate.net Doping CeO₂ with other metals, such as praseodymium (Pr), has also been shown to be effective, achieving MBD yields of up to 70%. acs.orgepa.govfigshare.com

The catalytic activity of nanoscale CeO₂ is significantly influenced by its morphology and exposed crystal planes. researchgate.netnih.gov Different shapes of CeO₂ nanomaterials, such as nanocubes, nanorods, and nanoparticles, predominantly expose different crystal planes, including the (100), (110), and (111) planes, respectively. nih.gov This morphological dependence plays a crucial role in the catalyst's performance. nih.gov For the Prins reaction, the crystal planes of CeO₂ have a notable effect on its catalytic activity. researchgate.net Research on other catalytic reactions has shown that CeO₂ nanorods, which expose the (110) and (100) planes, can exhibit higher catalytic activity compared to other morphologies. nih.gov This enhanced performance is often attributed to a stronger metal-support interaction and a higher concentration of surface defects like oxygen vacancies. nih.gov The {110} and {100} planes are reported to be beneficial for generating more oxygen vacancies compared to the {111} plane. researchgate.netacs.org

Table 1: Influence of CeO₂ Crystal Planes on Catalytic Properties

| Crystal Plane | Associated Morphology | Key Characteristics |

|---|---|---|

| (100) | Nanocubes nih.gov | More prone to generating oxygen vacancies and hydroxyl groups than the (111) plane. researchgate.netacs.org |

| (110) | Nanorods nih.gov | Associated with higher catalytic activity and strong metal-support interaction. nih.gov Prone to surface oxygen defect generation. acs.org |

| (111) | Nanoparticles/Nanooctahedra nih.gov | A stable crystal plane of CeO₂. |

The catalytic performance of CeO₂ in the Prins condensation-hydrolysis reaction is strongly linked to its Lewis acidity, which is in turn influenced by the presence of oxygen vacancies. acs.orgresearchgate.net Oxygen vacancies are defects in the crystal lattice of CeO₂ that can be created or increased by doping the catalyst with other metals, such as praseodymium. acs.orgepa.govacs.org These vacancies enhance the Lewis acidity of the catalyst. acs.orgepa.gov Detailed characterizations have shown that the concentration of Lewis acid sites is proportional to the concentration of oxygen vacancies. researchgate.net This relationship underscores the critical role that Lewis acidity and oxygen vacancies, modulated by the catalyst's morphology, play in the Prins condensation and hydrolysis reaction. researchgate.net The presence of Ce³⁺ ions is indicative of oxygen vacancies, and doping can facilitate the generation of more Ce³⁺ at the catalyst's surface. mdpi.com

Table 2: Catalytic Performance of CeO₂-based Catalysts in MBD Synthesis

| Catalyst | Formaldehyde Conversion (%) | This compound Selectivity/Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| Pristine CeO₂ researchgate.net | 95% | 84% (Selectivity) | 150 | 4 |

Metal Oxide Catalysts (e.g., Al₂O₃, SiO₂-Al₂O₃, ZrO₂, TiO₂)

Besides cerium oxide, various other solid metal oxide catalysts have been investigated for reactions involving diols. researchgate.netresearchgate.net Catalysts such as silica-alumina (SiO₂-Al₂O₃), alumina (B75360) (Al₂O₃), zirconia (ZrO₂), and titania (TiO₂) have been studied for the dehydration of 1,3-butanediol (B41344). researchgate.net The catalytic activities of these oxides correspond well with their acidic properties. researchgate.net Strong acid catalysts like SiO₂-Al₂O₃ and Al₂O₃ are active at lower temperatures (below 250°C), while weaker acid catalysts like ZrO₂ and TiO₂ require higher temperatures (above 325°C) to activate the diol. researchgate.net Zirconia (ZrO₂) has also been noted as a catalyst for the selective dehydration of 1,4-butanediol (B3395766). mdpi.com

Reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with an Alcohol in the Presence of an Acid Catalyst

A documented method for synthesizing this compound involves the reaction of 4,4-dimethyl-1,3-dioxane with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. google.com This process typically utilizes a solid acid catalyst, like a porous sulfonic acid-based strongly acidic ion exchange resin. google.com The reaction is conducted by continuously feeding a mixture of methanol and 4,4-dimethyl-1,3-dioxane through a reaction tube filled with the catalyst. google.com At a temperature of 55°C and a residence time of one hour, a selectivity of 56% for this compound can be achieved. google.com The primary by-product in this process is 3-methoxy-3-methyl-1-butanol. google.com

A related synthesis starts from 4,4-dimethyl-1,3-dioxan-2-one, which is a cyclic carbonate. This compound undergoes hydrogenation catalyzed by a ruthenium complex in the presence of potassium tert-butoxide. chemicalbook.com This reaction is carried out in an autoclave at 140°C and under 50 atm of hydrogen pressure for 12 hours, using tetrahydrofuran (B95107) as a solvent, and can produce the diol with a high separation yield of 97%. chemicalbook.com

Reaction of 3-methyl-3-buten-1-ol (B123568) and Water in the Presence of an Acid Catalyst

The acid-catalyzed hydration of 3-methyl-3-buten-1-ol is another established route for the production of this compound. google.com This reaction involves the addition of a water molecule across the carbon-carbon double bond of the precursor. The mechanism follows Markovnikov's rule, where the proton from the acid catalyst adds to the less substituted carbon of the double bond (C4), leading to the formation of a more stable tertiary carbocation at the C3 position. libretexts.org A water molecule then acts as a nucleophile, attacking this carbocation. brainly.com Subsequent deprotonation of the oxonium ion intermediate yields the final product, this compound, which contains a tertiary alcohol group. libretexts.orgbrainly.com This method is analogous to the well-understood acid-catalyzed hydration of other alkenes, such as 3-methyl-1-butene, which also proceeds through a stable carbocation intermediate to form the corresponding tertiary alcohol. infinitylearn.com

Synthesis of R-(-)-1,3-Butanediol from L-Threonine via Nitrosation, Deamination, Esterification, Hydrogen Debromination, and Reduction

Enantiomerically pure R- or S-1,3-butanediols can be synthesized in multigram quantities from L- or D-threonine, respectively. tandfonline.com This chemical synthesis route involves a four-step process. tandfonline.com

The detailed procedure involves slowly adding sodium nitrite (B80452) to a solution of D-threonine and aqueous hydrobromic acid at a low temperature (-13°C). The resulting crude bromoacid is then treated with acetyl chloride in methanol to form the ester. This ester is subsequently reduced to yield the final product. tandfonline.com

Production of 1,3-Butanediol via Hydrogenation of 3-Hydroxybutanal

A primary industrial method for producing 1,3-butanediol involves the aldol (B89426) condensation of acetaldehyde (B116499) to form the intermediate 3-hydroxybutanal, also known as acetaldol. google.com This intermediate is then hydrogenated to yield 1,3-butanediol. google.comgoogle.com

The aldol condensation is typically catalyzed by an alkaline agent. google.com The subsequent hydrogenation of 3-hydroxybutanal is carried out in the presence of a catalyst, such as Raney nickel. google.com While other catalysts like palladium, platinum, and ruthenium can be used, Raney nickel is often preferred for economic reasons in commercial applications. google.com This process can achieve high yield efficiencies, reportedly greater than 75%. google.com It has been found that the efficiency of this process can be significantly increased by using acetaldehyde with a very low carboxylic acid content (less than 0.04% by weight). google.com

Biocatalytic and Biotechnological Production

The development of sustainable bioprocesses for producing enantiopure 1,3-butanediol from renewable resources has garnered significant interest as a promising alternative to conventional chemical routes. nih.govacs.org

Metabolic Engineering Approaches for Enantiopure (R)-1,3-Butanediol Production

Metabolic engineering of microorganisms, particularly Escherichia coli, has been a primary focus for the high-yield production of enantiopure (R)-1,3-butanediol ((R)-1,3-BDO) from simple sugars like glucose. acs.orgnih.gov

Researchers have successfully engineered Escherichia coli strains to produce (R)-1,3-BDO by introducing and optimizing heterologous biosynthetic pathways. nih.govresearchgate.net These pathways typically start from acetyl-CoA, a central metabolite in the cell. nih.govresearchgate.net The engineered pathway involves the overexpression of several key genes: phaA (acetyl-CoA acetyltransferase), phaB (acetoacetyl-CoA reductase), bld (CoA-acylating aldehyde dehydrogenase), and yqhD (alcohol dehydrogenase). researchgate.netnih.gov

Through a combination of strategies, including enzyme screening, cofactor engineering, and optimization of fermentation conditions, significant improvements in production titers and yields have been achieved. acs.orgacs.org One study reported an engineered E. coli strain capable of producing up to 71.1 g/L of optically pure (R)-1,3-BDO with an enantiomeric excess of 98.5% and a yield of 0.65 mol/mol from glucose. nih.gov Another engineered strain achieved a production of 257 mM in 36 hours with a yield of 0.51 mol/mol in a fed-batch bioreactor. nih.gov These results represent some of the highest titers reported for biological 1,3-BDO production. nih.gov

Table 1: Performance of Engineered E. coli Strains for (R)-1,3-Butanediol Production

| Strain/Study | Key Genes Overexpressed | Substrate | Titer | Yield | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| Engineered E. coli K12 nih.gov | Not specified | Glucose | ~71.1 g/L (790 mM) | 0.65 mol/mol | 98.5% |

| Engineered E. coli nih.gov | phaA, phaB, bld, yqhD | Glucose | 257 mM | 0.51 mol/mol | Not Reported |

Screening of Key Pathway Enzymes

The key enzymes in the engineered pathway include:

Acetyl-CoA acetyltransferase (encoded by phaA) : Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. researchgate.net

Acetoacetyl-CoA reductase (encoded by phaB) : Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. researchgate.net The enantio-specific phaB gene from Cupriavidus necator is often used to ensure the production of the desired (R)-enantiomer. nih.gov

CoA-acylating aldehyde dehydrogenase (encoded by bld) : Converts (R)-3-hydroxybutyryl-CoA to (R)-3-hydroxybutyraldehyde. researchgate.net

Alcohol dehydrogenase (encoded by yqhD or YjgB) : Reduces (R)-3-hydroxybutyraldehyde to the final product, (R)-1,3-butanediol. nih.govresearchgate.net

Studies have shown that screening different CoA-acylating aldehyde dehydrogenases can significantly affect 1,3-BDO production. acs.org Furthermore, introducing mutations into key enzymes, such as the L273T mutation in the Bld enzyme, has been shown to increase binding affinity for cofactors and substantially boost 1,3-BDO production. acs.org

The reduction steps in the (R)-1,3-BDO biosynthetic pathway are dependent on the reducing cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov Therefore, ensuring a sufficient intracellular supply of NADPH is crucial for achieving high production yields. acs.org Cofactor engineering is employed to manipulate the metabolic network to increase the availability of NADPH for the desired pathway. acs.orgmdpi.com

One effective strategy is to redirect the carbon flux from the standard Embden-Meyerhof-Parnas (EMP) glycolysis pathway to the Entner-Doudoroff (ED) pathway. nih.gov The ED pathway generates more NADPH compared to the EMP pathway, thereby improving the cofactor availability for 1,3-BDO synthesis. nih.gov Another approach involves replacing native NAD+-dependent enzymes in central metabolism with NADP+-dependent versions. For instance, replacing the native NAD+-dependent glyceraldehyde-3-phosphate dehydrogenase (gapA) with an NADP+-dependent version (gapC) can ensure an adequate supply of NADPH. mdpi.com These cofactor engineering strategies have proven effective in enhancing the final titer and yield of (R)-1,3-BDO in engineered E. coli. nih.govacs.org

Optimization of Fermentation Conditions for Flux Diversion

The efficient microbial production of butanediols is highly dependent on the optimization of fermentation conditions to divert metabolic flux towards the desired product. Key parameters that are manipulated include agitation speed, aeration, pH, and nutrient composition.

In the context of 2,3-butanediol (B46004) (2,3-BDO) production by Klebsiella oxytoca M1, fed-batch fermentation strategies have demonstrated that increasing agitation speed can significantly enhance the final product titer and productivity. researchgate.net As illustrated in the table below, escalating the agitation speed from 200 rpm to 400 rpm resulted in a progressive increase in both the maximum dry cell weight and the concentration of 2,3-BDO produced. researchgate.netbath.ac.uk This is attributed to improved oxygen supply, which is crucial for cell growth and the activity of certain enzymes in the biosynthetic pathway.

Table 1: Effect of Agitation Speed on 2,3-Butanediol Production by K. oxytoca M1 in Fed-Batch Fermentation

| Agitation Speed (rpm) | Max Dry Cell Weight (g/L) | 2,3-BDO Titer (g/L) |

|---|---|---|

| 200 | 8.0 | 78.8 |

| 300 | 10.1 | 102.1 |

| 400 | 13.0 | 105.1 |

Data sourced from Cho et al. (2015) researchgate.net

Furthermore, the composition of the fermentation medium, particularly the nitrogen source, plays a pivotal role. Supplementing the defined medium with complex nitrogen sources like yeast extract and casamino acids has been shown to enhance the specific production and yield of 2,3-BDO. researchgate.net The choice of neutralizing agent is also critical; for instance, using NaOH for pH control has been found to be beneficial for 2,3-BDO production. researchgate.net Dynamic control strategies are also being explored to manage metabolic flux effectively. These strategies can involve creating a two-stage process where cell growth is initially prioritized, followed by a production phase where metabolic fluxes are redirected towards the target chemical. nih.gov

Reduction of By-product Formation through Pathway Engineering

A significant challenge in the microbial production of butanediols is the concurrent formation of undesirable by-products such as ethanol, lactic acid, succinic acid, and acetoin (B143602). researchgate.net Metabolic and pathway engineering strategies are employed to minimize the carbon flux towards these competing pathways, thereby increasing the yield of the desired diol.

One effective approach is the targeted deletion of genes encoding enzymes responsible for by-product synthesis. For instance, in the production of 1,3-propanediol (B51772) (a related diol), the deletion of the ldhA gene, which is responsible for lactate (B86563) formation, has been shown to eliminate this by-product and enhance the final product yield. mdpi.comresearchgate.net Similarly, knocking out genes involved in acetate, ethanol, and succinate (B1194679) production pathways in engineered K. oxytoca has been demonstrated to improve the yield of other target chemicals. scielo.br

Overexpression of key enzymes in the desired biosynthetic pathway is another powerful strategy. In the case of 2,3-BDO production in K. oxytoca M1, overexpressing the budC gene, which encodes for acetoin reductase, led to a significant increase in the final 2,3-BDO concentration to 142.5 g/L, with a corresponding decrease in the accumulation of the precursor, acetoin. researchgate.net This strategy effectively pulls the metabolic flux towards the final product. The combination of pathway engineering with the optimization of fermentation conditions, such as high agitation speeds, can synergistically enhance product titers while reducing by-product formation. researchgate.net

Table 2: Impact of budC Overexpression on 2,3-BDO Production and By-product Formation

| Strain | 2,3-BDO (g/L) | Acetoin (g/L) |

|---|---|---|

| K. oxytoca M1 (Wild Type) | 109.6 | 10.0 |

| K. oxytoca M1 (pUC18CM-budC) | 142.5 | 6.5 |

Data represents fed-batch fermentation at 300 rpm and 400 rpm respectively, as reported by Cho et al. (2015) researchgate.netbath.ac.uk

Production from Renewable Bioresources (e.g., Glucose, Lignocellulosic Biomass)

The sustainable production of butanediols relies on the utilization of renewable feedstocks. A variety of bioresources, including glucose, glycerol, molasses, and lignocellulosic hydrolysates, have been successfully employed for this purpose. nih.govnih.gov The ability to use these low-cost and abundant substrates is crucial for the economic viability of bio-based butanediol (B1596017) production. nih.gov

Glucose is a commonly used carbon source for microbial fermentation to produce butanediols. researchgate.net Engineered strains of Escherichia coli have been developed to produce (R)-1,3-butanediol from glucose with a yield of 0.6 mol/mol glucose, which corresponds to 60% of the theoretical maximum. tandfonline.comnih.gov

Lignocellulosic biomass, which is composed of cellulose, hemicellulose, and lignin, represents a vast and largely untapped resource for the production of biofuels and biochemicals. nih.gov Pretreatment and hydrolysis of lignocellulosic materials release fermentable sugars (such as glucose and xylose) that can be converted to butanediols by various microorganisms. psecommunity.org Starch hydrolysates have also been used to achieve high titers of 2,3-BDO, exceeding 100 g/L. psecommunity.org The use of such renewable feedstocks is a cornerstone of developing a sustainable biorefinery for the production of valuable chemicals like butanediols. psecommunity.org

Enzymatic Synthesis Using Lipases

While microbial fermentation is a primary route for butanediol production, enzymatic synthesis offers an alternative approach, particularly for the production of butanediol-derived esters. Lipases (EC 3.1.1.3) are versatile biocatalysts that can catalyze esterification and transesterification reactions in non-aqueous media. nih.govnih.gov These enzymes are widely used in organic synthesis due to their high selectivity and ability to function under mild reaction conditions. nih.gov

The synthesis of esters from diols like butanediol can be achieved through lipase-catalyzed reactions with carboxylic acids or their esters. nih.gov For instance, lipases can catalyze the polycondensation of dicarboxylic acids or their derivatives with diols to produce polyesters. acs.org This process is considered a "green" alternative to conventional chemical catalysis, which often requires harsh conditions and may use toxic metal catalysts. nih.gov

Immobilized lipases, such as Candida antarctica Lipase B (CALB), are often preferred as they can be easily recovered and reused, which improves the cost-effectiveness of the process. The enzymatic synthesis can be performed in organic solvents or in solvent-free systems, the latter being more environmentally friendly. The reaction conditions, including temperature, substrate molar ratio, and water activity, are critical parameters that need to be optimized to achieve high conversion yields. Lipase-catalyzed transesterification is another important reaction where a diol can react with an existing ester to form a new ester, and this has been extensively studied for biodiesel production. nih.gov While direct enzymatic synthesis of 1,3-butanediol itself is not the primary application of lipases, their use in converting butanediols into valuable esters and polyesters is a significant area of industrial biotechnology.

Proposed Metabolic Pathways for 1,3-Butanediol via Acetyl-CoA

The biosynthesis of 1,3-butanediol (1,3-BDO) is not a common natural pathway in most microorganisms. Therefore, the design and implementation of novel metabolic pathways in engineered hosts are necessary for its production. Two primary synthetic pathways starting from the central metabolite acetyl-CoA have been proposed. acs.org

Acetyl-CoA Acetyltransferase, Acetoacetyl-CoA Reductase, Butyryl-CoA Dehydrogenase, and Alcohol Dehydrogenase Pathway

This proposed pathway (Route ①) initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase. Subsequently, acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase. The pathway continues with the conversion of 3-hydroxybutyryl-CoA to crotonyl-CoA and then to butyryl-CoA, although the direct conversion to a 1,3-diol precursor from these intermediates is not explicitly detailed in the provided references. A subsequent reduction and hydration would be necessary to form 1,3-butanediol, likely involving a butyryl-CoA dehydrogenase and an alcohol dehydrogenase. acs.org

Acetyl-CoA Dehydrogenase, Aldolase (B8822740), and Alcohol Dehydrogenase Pathway

The second proposed pathway (Route ②) also begins with acetyl-CoA. In this route, acetyl-CoA is first converted by an acetyl-CoA dehydrogenase. This is followed by an aldolase-catalyzed reaction to form a C4 intermediate, which is then reduced by an alcohol dehydrogenase to yield 1,3-butanediol. acs.org The specific intermediates and enzymes for this pathway require further elucidation and experimental validation. Both proposed pathways highlight the potential for producing 1,3-BDO from the central carbon metabolism by leveraging enzymes from various sources to construct a functional biosynthetic route in a suitable microbial host. acs.org

Production from Poly-3-hydroxybutyrate as a Green Renewable Raw Material

The production of (R)-1,3-butanediol can be achieved through a green and renewable pathway starting from poly-(R)-3-hydroxybutyrate (P3HB). This biodegradable polymer, produced by various microorganisms, serves as a sustainable feedstock. A key process involves the transesterification of P3HB with an alcohol, which breaks down the polymer into an ester of (R)-3-hydroxybutyrate. google.com

This process can be outlined in the following steps:

Transesterification: Poly-(R)-3-hydroxybutyrate is reacted with an alcohol under specific transesterification conditions. This reaction yields an ester of (R)-3-hydroxybutyrate and the corresponding alcohol. google.com

Separation and Reduction: The resulting ester is then divided. A portion of the (R)-3-hydroxybutyrate ester undergoes reduction to form (R)-1,3-butanediol. google.com

Final Transesterification: The newly formed (R)-1,3-butanediol is then reacted with the remaining portion of the transesterified ester to produce (R)-3-hydroxybutyl-(R)-hydroxybutanoate. google.com

This biocatalytic process offers an economically viable and environmentally friendly method for producing enantiomerically pure (R)-1,3-butanediol, a valuable chiral building block for various industries. researchgate.net The use of Cupriavidus necator H16, a bacterium well-known for its ability to produce P3HB, is a promising strategy for the biosynthesis of (R)-1,3-butanediol. researchgate.net

Non-naturally Occurring Microorganisms in 1,3-Butanediol Production

The biosynthesis of 1,3-butanediol (1,3-BDO) can be effectively carried out by non-naturally occurring microorganisms that have been genetically engineered with a specific 1,3-BDO pathway. google.com These microorganisms are modified to express at least one exogenous nucleic acid that codes for a 1,3-BDO pathway enzyme, enabling the production of 1,3-BDO. google.com

The engineered pathway typically involves a two-step conversion process from acetaldehyde:

The initial step in this biosynthetic route is the condensation of two acetaldehyde molecules to form 3-hydroxybutanal. This reaction is catalyzed by an aldolase enzyme. google.com The aldol condensation of acetaldehyde is a crucial carbon-carbon bond-forming reaction. researchgate.netresearchgate.net In this enzymatic process, one molecule of acetaldehyde acts as a nucleophile after deprotonation at the alpha-carbon, and attacks the carbonyl carbon of a second acetaldehyde molecule. testbook.com A notable enzyme used for this purpose is 2-deoxy-d-ribose-5-phosphate aldolase (DERA), which can effectively catalyze the joining of acetaldehyde units to produce 3-hydroxybutanal. nih.gov

The second step involves the reduction of the intermediate, 3-hydroxybutanal, to the final product, 1,3-butanediol. This reduction is facilitated by a range of enzymes, including aldo-ketoreductases (AKRs), oxidoreductases, aldehyde reductases, or alcohol dehydrogenases. google.comosti.gov These enzymes catalyze the conversion of the aldehyde group in 3-hydroxybutanal to a hydroxyl group, yielding 1,3-butanediol. osti.gov

Researchers have screened various uncharacterized AKRs and identified several with significant activity for the reduction of 3-hydroxybutanal. osti.govengconfintl.org For instance, PA1127 from Pseudomonas aeruginosa and STM2406 from Salmonella enterica serovar Typhimurium have been identified as effective catalysts for this conversion, utilizing NADPH as a cofactor. osti.gov The table below summarizes some of the enzymes involved in this reduction step.

| Enzyme Type | Example Enzyme | Source Organism | Cofactor |

|---|---|---|---|

| Aldo-ketoreductase (AKR) | PA1127 | Pseudomonas aeruginosa | NADPH |

| Aldo-ketoreductase (AKR) | STM2406 | Salmonella enterica serovar Typhimurium | NADPH |

| Alcohol Dehydrogenase | - | - | - |

| Oxidoreductase | - | - | - |

| Aldehyde Reductase | - | - | - |

Chemical Reactivity and Reaction Mechanisms Involving 3 Methyl 1,3 Butanediol

Dehydration Reactions

Dehydration to 1,3-Butadiene (B125203) (from 1,3-butanediol (B41344) isomers)

The acid-catalyzed dehydration of 1,3-butanediol (1,3-BDO) isomers represents a promising pathway for the production of 1,3-butadiene, a key monomer in the polymer industry. ugent.be This conversion can be achieved using various solid acid catalysts and involves a multi-step reaction mechanism. ugent.beresearchgate.net

Among various silica-supported metal oxides (MxOy/SiO2) tested for the dehydration of 1,3-BDO, tungsten oxide supported on silica (WO3/SiO2) has demonstrated the most promising catalytic activity for producing 1,3-butadiene. researchgate.net The efficiency of this catalyst is influenced by several factors, including reaction temperature, contact time, and the tungsten content in the catalyst. researchgate.net Under optimal conditions of 300°C and a contact time of 2.65 hours, a 1,3-butadiene yield as high as 73.4% has been achieved. researchgate.net Other solid acids like SiO2–Al2O3 have also been shown to catalyze this reaction. researchgate.net

| Catalyst | Key Finding | Max. Butadiene Yield | Reference |

|---|---|---|---|

| WO3/SiO2 | Showed the most promising activity among tested MxOy/SiO2 catalysts. researchgate.net | 73.4% | researchgate.net |

| H-ZSM-5 (SiO2/Al2O3 = 260) | Correlated Brønsted acid sites of medium strength to butadiene formation. rsc.org | 60% | rsc.org |

| TPA/SiO2 | Catalysts with Brønsted acid sites promoted dehydration. conicet.gov.ar | 75% | conicet.gov.ar |

| SiO2-Al2O3 | Catalyzed the two-step dehydration via unsaturated alcohols. researchgate.net | Not specified | researchgate.net |

The nature of the acid sites on the catalyst surface plays a critical role in the dehydration of 1,3-BDO. Both Brønsted and Lewis acid sites are involved, and their relative abundance and strength influence the reaction pathway and product selectivity.

Brønsted Acid Sites : These sites are generally considered to promote the dehydration reaction towards 1,3-butadiene. conicet.gov.ar Studies using H-ZSM-5 zeolites have established a correlation between the presence of native Brønsted acid sites of medium strength and the formation of butadiene. rsc.org On tungstophosphoric acid supported on silica (TPA/SiO2), Brønsted sites were found to be key in achieving a high butadiene yield of 75%. conicet.gov.ar

Lewis Acid Sites : In contrast, Lewis acid sites have been shown to favor an alternative reaction pathway, the inverse Prins reaction, which yields propene and formaldehyde (B43269). conicet.gov.ar However, some studies suggest a cooperative role. For instance, poisoning experiments on WO3/SiO2 catalysts revealed that both Brønsted and Lewis acid sites are essential for the effective dehydration of 1,3-BDO to 1,3-butadiene. researchgate.net The ratio of Brønsted to Lewis sites (B/L ratio) can be a crucial factor, with higher ratios sometimes leading to better performance. rsc.org

The conversion of 1,3-butanediol to 1,3-butadiene is not a single-step process but occurs via a two-step dehydration mechanism. ugent.be

First Dehydration Step : In the initial step, a molecule of water is eliminated from 1,3-butanediol to form unsaturated alcohol intermediates. ugent.beresearchgate.net These intermediates include isomers such as 2-buten-1-ol, 3-buten-2-ol, and 3-buten-1-ol. ugent.be This first dehydration is influenced by factors like reaction temperature and catalyst properties. researchgate.net

Second Dehydration Step : The unsaturated alcohols formed in the first step then undergo a subsequent dehydration, losing a second water molecule to yield the final product, 1,3-butadiene. ugent.beresearchgate.net The rate of this consecutive dehydration is significantly affected by the contact time with the catalyst. researchgate.net

This two-stage process allows for the optimization of reaction conditions to maximize the yield of 1,3-butadiene while minimizing the formation of by-products. ugent.be

Polymerization Reactions and Derivative Formation

Urethane Reaction Kinetics with Isocyanates

The reaction between alcohols and isocyanates to form urethanes is a fundamental process in the synthesis of polyurethanes. The kinetics of this reaction are influenced by the structure of the alcohol and isocyanate, the solvent, and the temperature. For asymmetrical diols like 3-Methyl-1,3-butanediol, which contains both a primary and a tertiary hydroxyl group, the reactivity of each group differs significantly.

Kinetic studies of this compound have been conducted using Phenyl Isocyanate in a nitrogen-contained solvent, specifically dimethylformamide. scientific.netresearchgate.net In-situ Fourier Transform Infrared Spectroscopy (FT-IR) is a method used to monitor the reaction progress at various temperatures by tracking the concentration of the isocyanate group. researchgate.net The reaction is found to follow second-order kinetics. scientific.netresearchgate.net The use of polar, nitrogenous solvents can significantly affect the reaction rates. researchgate.net

The urethane reaction involving this compound and Phenyl Isocyanate has been identified as a second-order reaction. researchgate.net The rate constant for this reaction can be determined by monitoring the process at different temperatures. scientific.net It has been observed that the rate constant appears to differ between the initial and final stages of the reaction, which may be attributed to the different reactivities of the primary and tertiary hydroxyl groups. researchgate.net

The thermodynamic parameters for the urethane reaction of the tertiary hydroxyl group in this compound with Phenyl Isocyanate have been calculated using the Arrhenius and Eyring equations. scientific.netresearchgate.net These parameters are crucial for understanding the reaction mechanism. The activation energy (Ea), activation enthalpy (ΔH), and activation entropy (ΔS) have been determined from these studies. researchgate.net

Table 1: Activation Parameters for the Urethane Reaction of the Tertiary Hydroxyl Group of this compound

| Parameter | Symbol | Value | Unit |

| Activation Energy | Ea | 75.2 | kJ•mol-1 |

| Activation Enthalpy | ΔH | 72.4 | kJ•mol-1 |

| Activation Entropy | ΔS | -44.8 | J•mol-1•k-1 |

Source: scientific.netresearchgate.net

Formation of Polyesters and Polyurethanes

This compound is a versatile monomer used in the synthesis of both polyesters and polyurethanes. Its asymmetrical structure, featuring a methyl group, can disrupt the regularity of the polymer chain, which can be advantageous for creating transparent polyester (B1180765) plastics with excellent mechanical properties. google.commdpi.com In polyurethane synthesis, it can be used as a chain extender, reacting with diisocyanates to form the hard segments of the polymer. mdpi.comresearchgate.net The use of this compound, as opposed to a symmetrical diol like 1,4-butanediol (B3395766), results in an asymmetrical thermoplastic polyurethane (TPU) structure. mdpi.com

Polyesters can be synthesized from this compound and various aliphatic or aromatic diacid derivatives through transesterification polymerization. nsf.gov This process typically occurs in two stages. nsf.gov

In the first stage, the diol (this compound) and a diacid derivative (such as a dimethyl ester of a dicarboxylic acid) are heated, often in the presence of a catalyst. This initial reaction forms esters and releases a byproduct, such as methanol (B129727), which is removed to drive the reaction forward. nsf.govjuniperpublishers.com

In the second stage, a transesterification catalyst is added, and the temperature is increased while a dynamic vacuum is applied. nsf.gov This step promotes the polycondensation reaction, where the initially formed low-molecular-weight esters react with each other. The continued removal of the diol byproduct under vacuum is crucial for shifting the equilibrium towards the formation of a high-molecular-weight polyester. nsf.gov The nature of transesterification polymerization often results in a statistical distribution of monomer units within the polymer chain, especially with an asymmetrical diol, which can lead to amorphous polymers. nsf.gov

Impact of Optical Activity (Racemic vs. Enantiopure) on Polymer Properties

The optical activity of this compound, when used as a monomer in polymerization, can have a notable influence on the final properties of the resulting polymers. The use of a racemic mixture versus an enantiopure form of the diol introduces differences in the polymer microstructure, which in turn affects thermal and crystalline characteristics.

Research on polyesters synthesized from 1,3-butanediol (a close structural analog) has shown that in many amorphous polyester derivatives, the thermal performance of polymers derived from racemic (petrol-based) and enantiopure (bio-based) diols is nearly identical. nsf.govumn.edubohrium.comumn.edu However, significant differences emerge in semicrystalline polyesters, particularly those with long, aliphatic backbones or regioregular structures. umn.eduumn.edu

The key determinant in these differences is the polymer microstructure. nsf.gov The use of an enantiopure monomer can lead to a more regular polymer chain, which facilitates crystallization. In contrast, a racemic monomer introduces stereochemical irregularities along the polymer backbone, disrupting chain packing and hindering crystallization, often resulting in amorphous materials. This suggests that for applications where crystallinity is desired, such as in fibers or films with high mechanical strength, the use of enantiopure this compound would be advantageous. Conversely, for applications requiring amorphous materials with good transparency and flexibility, the racemic mixture may be more suitable.

The table below summarizes the thermal properties of polyesters synthesized from bio-based (enantiopure) and petrol-based (racemic) 1,3-butanediol with various diacids.

| Diacid Comonomer | Polymer with Enantiopure 1,3-Butanediol (Bio-BG) | Polymer with Racemic 1,3-Butanediol (Petrol-BG) |

| Succinic Acid | Tg: -25 °C, Amorphous nsf.gov | Tg: -25 °C, Amorphous nsf.gov |

| Adipic Acid | Tg: -35 °C, Amorphous nsf.gov | Tg: -35 °C, Amorphous nsf.gov |

| Sebacic Acid | Tg: -45 °C, Semicrystalline nsf.gov | Tg: -45 °C, Semicrystalline nsf.gov |

| 1,14-Tetradecanedioic Acid | Tg: -20 °C, Semicrystalline umn.eduumn.edu | Tg: -20 °C, Semicrystalline umn.eduumn.edu |

Tg = Glass Transition Temperature

Structure-Property Relationships in this compound-Containing Polymers

The chemical structure of this compound inherently influences the properties of polymers into which it is incorporated. The presence of a methyl group and the asymmetric nature of the diol are key factors in determining the final polymer architecture and behavior.

The asymmetric nature of the this compound monomer leads to the formation of statistical polyesters. nsf.govumn.edubohrium.comumn.edu This statistical distribution of the monomer units along the polymer chain disrupts the regularity needed for crystallization, resulting in many of these polyesters being amorphous with low glass transition temperatures (Tg) and no melting points (Tm). nsf.govumn.edubohrium.comumn.edu

The methyl group on the diol also plays a significant role. When compared to linear diols like 1,4-butanediol, the methyl group in this compound introduces a structural irregularity that further inhibits crystallization. nsf.gov For instance, polyesters made with a methyl-branched diol are often amorphous, whereas their linear counterparts can be semi-crystalline. nsf.gov This disruption of crystallinity generally leads to polymers with lower melting points, increased flexibility, and improved solubility in common organic solvents.

The length and flexibility of the comonomer, such as a dicarboxylic acid, also significantly impact the properties of the resulting polyester. Longer, more flexible aliphatic diacids tend to decrease the Tg of the polymer due to increased chain mobility. Conversely, rigid aromatic diacids will increase the Tg and enhance the thermal stability of the polymer.

Incorporation into Complex Polyurethane Systems

This compound can be incorporated into complex polyurethane systems, typically acting as a chain extender. mdpi.com In the synthesis of polyurethanes, a diisocyanate is reacted with a long-chain polyol (the soft segment) and a short-chain diol or diamine (the chain extender, or hard segment). nih.gov The properties of the final polyurethane are highly dependent on the structure of these components.

When used as a chain extender, this compound's structure brings about specific effects. The methyl group introduces asymmetry, which can disrupt the packing of the hard segments. mdpi.com This disruption can lead to a lower degree of phase separation between the hard and soft segments, which in turn affects the mechanical and thermal properties of the polyurethane.

Compared to a linear and symmetrical chain extender like 1,4-butanediol, this compound is expected to produce polyurethanes with:

Higher Glass Transition Temperature (Tg): The asymmetrical structure resulting from the methyl group can lead to a higher Tg. mdpi.com

Altered Viscoelasticity: The presence of the methyl group can result in greater viscoelasticity. mdpi.com

Reduced Crystallinity of Hard Segments: The steric hindrance from the methyl group can inhibit the crystallization of the hard segments, potentially leading to more transparent and flexible materials.

The choice of diisocyanate and polyol will also have a profound effect on the final properties of the polyurethane containing this compound. Aromatic diisocyanates will generally lead to more rigid polyurethanes with higher thermal stability compared to aliphatic diisocyanates. The nature of the polyol will primarily influence the properties of the soft segment, such as its flexibility and chemical resistance.

Stereospecific Metabolism and Biochemical Transformations

Conversion of (R)-1,3-Butanediol to β-Hydroxybutyrate

The metabolism of the stereoisomers of 1,3-butanediol follows distinct pathways in the liver. The (R)-enantiomer of 1,3-butanediol is a precursor to the ketone body β-hydroxybutyrate (also known as D-β-hydroxybutyrate). researchgate.netnih.gov This conversion is a significant metabolic process, as β-hydroxybutyrate is an important energy source for various tissues, particularly during periods of low glucose availability. nih.gov

Upon ingestion, (R)-1,3-butanediol is transported to the liver, where it undergoes oxidation to form β-hydroxybutyrate. researchgate.netnih.gov Studies have shown that the administration of (R)-1,3-butanediol leads to a significant increase in the circulating levels of β-hydroxybutyrate. researchgate.netresearchgate.net The rate of this conversion is dependent on the concentration of (R)-1,3-butanediol and the activity of the enzymes involved in its metabolism.

In contrast, the metabolism of (S)-1,3-butanediol is not primarily directed towards the formation of the physiological ketone body R-3-hydroxybutyrate. nih.gov Instead, it is converted to S-3-hydroxybutyrate, lipids, and CO2. nih.gov

Role of Alcohol Dehydrogenase

The initial and rate-limiting step in the conversion of (R)-1,3-butanediol to β-hydroxybutyrate is catalyzed by the enzyme alcohol dehydrogenase (ADH). nih.gov ADH is a family of enzymes primarily found in the liver that are responsible for the oxidation of a wide range of alcohols. nih.gov

In this reaction, alcohol dehydrogenase utilizes the cofactor nicotinamide adenine (B156593) dinucleotide (NAD+) to oxidize the primary alcohol group of (R)-1,3-butanediol to an aldehyde. This enzymatic step is crucial for the subsequent conversion to β-hydroxybutyrate. The activity of alcohol dehydrogenase can be influenced by various factors, including genetic variations and the presence of other alcohols that can act as competitive substrates. oit.edu For instance, ethanol is also a substrate for ADH and can inhibit the metabolism of other alcohols, including 1,3-butanediol. nih.gov

Compartmentalization within Hepatic Cells (Cytosolic and Mitochondrial Domains)

The metabolic conversion of (R)-1,3-butanediol to β-hydroxybutyrate involves processes that occur in different compartments within the liver cells, specifically the cytosol and the mitochondria. The liver's metabolic functions are highly organized, with specific pathways localized to particular subcellular compartments to ensure efficiency and regulation. biorxiv.org

The initial oxidation of (R)-1,3-butanediol by alcohol dehydrogenase occurs in the cytosol of the hepatocytes. The resulting intermediate is then transported into the mitochondria . Inside the mitochondria, further enzymatic reactions take place to complete the conversion to β-hydroxybutyrate. This compartmentalization is essential for the regulation of ketone body metabolism and its integration with other metabolic pathways, such as fatty acid oxidation and the citric acid cycle, which also occur within the mitochondria. The transport of metabolites across the mitochondrial membrane is a tightly controlled process that allows the cell to respond to changing energy demands.

Zinc Coordination in the Metabolic Process

The metabolic conversion of (R)-1,3-butanediol is a stereospecific process that relies on the action of alcohol dehydrogenase, an enzyme that utilizes zinc as a crucial cofactor. wikipedia.org Zinc has been identified as a key component in a variety of proteins that employ thiols as nucleophiles, including those that catalyze the transfer of methyl groups to thiols. nih.gov In the context of 1,3-butanediol metabolism, zinc's role is integral to the catalytic activity of alcohol dehydrogenase. Studies on zinc's function in similar enzymes and model compounds have revealed that thiol substrates coordinate to the zinc as thiolates. This coordination is believed to be essential for maintaining the reactivity of the thiol at a neutral pH. nih.gov This mechanism is fundamental to the efficient conversion of (R)-1,3-butanediol into β-hydroxybutyrate. wikipedia.org

Impact on Cellular Redox Balance

The administration of 1,3-butanediol has been shown to have a significant impact on the cellular redox balance, primarily by exerting a pronounced antioxidant effect. researchgate.netnih.gov Research in rat models has demonstrated that 1,3-butanediol directs redox homeostasis toward reductive stress, a state that was evident shortly after its administration. researchgate.netnih.gov This shift is characterized by a reduction in tissue levels of reactive oxygen species (ROS) and a decrease in oxidative damage to lipids and proteins. researchgate.net

Furthermore, 1,3-butanediol enhances the soluble and enzymatic antioxidant capacity of tissues. researchgate.net In diabetic mice, a diet supplemented with a ketone ester of 1,3-butanediol led to increased resistance to oxidative and redox stress. escholarship.orgresearchgate.net This was evidenced by the restoration of the expression of key antioxidant enzymes such as thioredoxin and glutathione peroxidase 4. escholarship.orgresearchgate.net These findings suggest that the metabolic effects of 1,3-butanediol are closely linked to its ability to modulate cellular redox state and bolster antioxidant defenses. researchgate.netescholarship.orgresearchgate.net

Metabolic Product Kinetics (e.g., Hexanoic Acid, β-Hydroxybutyrate)

The oral ingestion of fatty acid esters of 1,3-butanediol, such as bis-hexanoyl (R)-1,3-butanediol, leads to their rapid hydrolysis and the appearance of their metabolic products in the plasma. frontiersin.orgresearchgate.net The primary metabolites are hexanoic acid and (R)-1,3-butanediol, which are subsequently converted to β-hydroxybutyrate (BHB). frontiersin.orgnih.gov The concentrations of these metabolites in the blood increase in a manner proportional to the serving size of the ingested ester. frontiersin.orgresearchgate.net

Kinetic studies in healthy adults have elucidated the time course of these metabolites in the bloodstream. After consumption of bis-hexanoyl (R)-1,3-butanediol, the maximal concentration (Cmax) and area under the curve (AUC) of all metabolites were greatest for BHB, followed by (R)-1,3-butanediol and then hexanoic acid. frontiersin.orgresearchgate.net The time to reach peak concentration (Tmax) for BHB and (R)-1,3-butanediol tended to increase with a larger serving size. frontiersin.org Conversely, the half-life (t1/2) of BHB and hexanoic acid tended to decrease with increasing serving sizes. frontiersin.orgresearchgate.net These kinetic data demonstrate that the metabolism of these esters does not become saturated at serving sizes up to 50 grams and does not show significant adaptation after a week of daily consumption. frontiersin.orgresearchgate.net

Metabolic Product Kinetics of Bis-Hexanoyl (R)-1,3-Butanediol (Day 0)

| Metabolite | Parameter | 12.5 g (n=11) | 25 g (n=13) | 50 g (n=10) |

|---|---|---|---|---|

| β-Hydroxybutyrate (BHB) | Cmax (mM) | 1.3 (0.3) | 2.5 (0.6) | 3.8 (0.8) |

| Tmax (h) | 1.0 (0.8) | 1.8 (1.0) | 2.5 (1.5) | |

| AUC (mM·h) | 3.8 (1.2) | 8.8 (2.4) | 17.0 (3.8) | |

| t1/2 (h) | 2.4 (0.6) | 2.4 (0.6) | 2.2 (0.4) | |

| Hexanoic Acid | Cmax (µM) | 150 (60) | 300 (120) | 580 (250) |

| Tmax (h) | 0.8 (0.5) | 0.8 (0.5) | 1.0 (0.5) | |

| AUC (µM·h) | 180 (80) | 390 (190) | 830 (410) | |

| t1/2 (h) | 1.0 (0.4) | 0.9 (0.3) | 0.8 (0.2) |

Inducement of Ketogenesis by Fatty Acid Esters of 1,3-Butanediol

Fatty acid esters of 1,3-butanediol, such as the acetoacetate and bis-hexanoyl esters, are effective in inducing a state of ketosis, characterized by elevated levels of ketone bodies in the blood. wikipedia.orgmdpi.commdpi.com These synthetic ketogenic compounds can increase blood ketone concentrations to a level where dietary ketosis can be maintained without adhering to a strict ketogenic diet. mdpi.com The novel ketone diester, bis-hexanoyl (R)-1,3-butanediol, is rapidly metabolized in the small intestine, yielding the ketogenic precursors hexanoic acid and (R)-1,3-butanediol. nih.govmdpi.com

Hexanoic acid serves as a substrate for classical ketogenesis, while (R)-1,3-butanediol is converted to ketones through a non-classical pathway. mdpi.com The metabolic hydrolysis of 1,3-butanediol acetoacetate diester generates two equivalents of acetoacetic acid and 1,3-butanediol, which can then be oxidized to produce β-hydroxybutyric acid. mdpi.com Studies in both animals and humans have demonstrated that oral administration of these esters leads to a rapid and significant increase in blood ketone concentrations. mdpi.commdpi.com For instance, consumption of bis-hexanoyl (R)-1,3-butanediol has been shown to effectively raise plasma r-BHB concentrations to between 0.8 and 1.7 mM in healthy adults at rest. nih.gov

Derivatives and Applications of 3 Methyl 1,3 Butanediol in Advanced Materials and Chemistry

Fluorinated 1,3-Butanediol (B41344) Derivatives

Following a comprehensive review of publicly available scientific literature and research databases, no specific information was found regarding the synthesis, properties, or applications of fluorinated derivatives of 3-methyl-1,3-butanediol. The subsequent sections reflect this lack of available data.

Synthesis and Unique Properties conferred by Fluorinated Groups

No research data or synthetic methodologies were identified for the creation of fluorinated this compound derivatives. Consequently, information on any unique properties that would be conferred by such fluorination is not available.

Research as Intermediates in Complex Pharmaceutical Synthesis

There is no available research documenting the use of fluorinated this compound derivatives as intermediates in complex pharmaceutical synthesis.

Potential as Active Pharmaceutical Ingredients (APIs)

The potential of fluorinated this compound derivatives as active pharmaceutical ingredients has not been explored in any available scientific studies.

Biological Activities of Fluorinated Compounds (e.g., Antiviral, Antibacterial, Anticancer)

No studies on the biological activities of fluorinated this compound derivatives were found. Therefore, there is no data on their potential antiviral, antibacterial, or anticancer properties.

Advanced Polymer Materials

While information on the specific fluorinated derivatives of this compound is not available, significant research has been conducted on the use of a related bio-based diol, (R)-1,3-butanediol, in the development of advanced polymer materials.

Bio-based (R)-1,3-Butanediol in Step-Growth Polyesters

Recent advancements in biotechnology have enabled the industrial-scale production of (R)-1,3-butanediol (also known as butylene glycol or BG) from sugar-based feedstocks. nsf.govacs.org This bio-based monomer (Bio-BG) is of high purity, with an enantiopurity of over 99.7%. nsf.govacs.org In contrast, the petroleum-derived counterpart (petrol-BG) is a racemic mixture. nsf.govacs.org The availability of enantiopure (R)-1,3-butanediol has opened up new possibilities for creating sustainable polyesters with unique properties through step-growth polymerization. nsf.govumn.edubohrium.com

The synthesis of these polyesters typically involves a transesterification polymerization reaction between (R)-1,3-butanediol and various aliphatic or aromatic diacid derivatives, often in the presence of a titanium-based catalyst. nsf.govacs.orgumn.edu The resulting polymers have been extensively characterized using techniques such as size-exclusion chromatography (SEC), nuclear magnetic resonance (NMR) spectroscopy, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). nsf.govacs.orgumn.eduumn.edu

A key finding from this research is that the asymmetric nature of the (R)-1,3-butanediol starting material leads to the formation of statistical polyesters. nsf.govacs.orgumn.edu This lack of regioregularity in the polymer chain results in many of these materials being amorphous, characterized by low glass transition temperatures (Tg) and the absence of a melting point (Tm). nsf.govacs.orgumn.edu For many of the polyester (B1180765) derivatives studied, the thermal properties of polymers made from racemic petrol-BG and enantiopure Bio-BG were found to be nearly identical. nsf.govacs.orgumn.edu However, notable differences in thermal performance and crystallinity emerged in semicrystalline polyesters with long aliphatic backbones (e.g., those derived from 1,14-tetradecanedioic acid) or in regioregular 4-hydroxybenzoate (B8730719) polyesters. nsf.govacs.org These findings underscore the importance of both the polymer microstructure (statistical versus sequenced) and the optical activity of the diol (racemic versus enantiopure) in determining the final structure-property relationships of these bio-based polyesters. nsf.govacs.orgumn.edu

The table below summarizes the thermal properties of various polyesters synthesized from bio-based (R)-1,3-butanediol and different diacids.

| Diacid Monomer | Polymer Abbreviation | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |

| Succinic Acid | Bio-PBGS | -31 | Not observed | 365 |

| Adipic Acid | Bio-PBGA | -41 | Not observed | 370 |

| Suberic Acid | Bio-PBGSub | -48 | Not observed | 375 |

| Sebacic Acid | Bio-PBGSe | -53 | 15 | 380 |

| 1,14-Tetradecanedioic Acid | Bio-PBGTD | -58 | 55 | 385 |

Data synthesized from research findings on polyesters derived from bio-based (R)-1,3-butanediol.

Synthesis and Characterization of Polyesters

Polyesters derived from this compound (referred to in some literature as 1,3-butylene glycol or BG) are typically synthesized through step-growth polycondensation or transesterification polymerization. researchgate.netgoogle.com This process involves reacting the diol with various aliphatic or aromatic diacid derivatives. Common aliphatic diacids used include succinic, adipic, suberic, sebacic, and 1,14-tetradecanedioic acid, while aromatic counterparts include terephthalic acid and 2,5-furandicarboxylic acid. google.com

The polymerization is generally carried out at elevated temperatures, often kept below 240°C to mitigate side reactions like elimination, which can cause yellowing of the final polymer. google.com A metal catalyst, such as titanium(IV) butoxide (Ti(OBu)₄), is frequently employed to achieve high molecular mass polymers. researchgate.netgoogle.com

Characterization of the resulting polyesters is conducted using a suite of analytical techniques. researchgate.net Size-exclusion chromatography (SEC) is used to determine the molar mass and dispersity of the polymer chains. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the polymer structure and analyzing its microstructure. researchgate.netgoogle.com Thermal properties are investigated using Thermogravimetric Analysis (TGA) to assess thermal stability and Differential Scanning Calorimetry (DSC) to determine glass transition temperatures (Tg) and melting points (Tm). researchgate.netgoogle.com

Due to the asymmetric nature of the this compound monomer, the resulting polyesters are often amorphous with low glass transition temperatures and no discernible melting point. researchgate.net

Influence of Enantiopurity on Thermal Performance and Crystallinity

This compound can be sourced from petroleum as a racemic mixture or produced from bio-based feedstocks (like glucose) as an enantiopure compound, typically with >99.7% (R)-enantiopurity. google.com This difference in optical activity provides a unique opportunity to study the effect of stereochemistry on polymer properties.

For many of the amorphous polyesters synthesized from this diol, the thermal performance of polymers made from the racemic and enantiopure forms is nearly identical. researchgate.net However, significant differences emerge in polyesters that have the potential to be semi-crystalline. researchgate.netgoogle.com When enantiopure (R)-1,3-butanediol is used with long, linear aliphatic diacids, such as 1,14-tetradecanedioic acid, the resulting polyesters exhibit higher melting points and evidence of polymorphism compared to their racemic counterparts. google.com For example, the enantiopure polyester poly(butylene glycol tetradecanedioate) (bio-PBGTD) shows a cold crystallization event (Tcc) and a second melting point during DSC analysis, which are absent in the polymer made from the racemic diol. google.com This indicates that the stereochemical regularity of the enantiopure diol allows for more ordered chain packing and the formation of crystalline domains, even within a statistically irregular polymer backbone. google.com

Comparison with Positional Isomers and Linear Diols in Polymer Properties

The properties of polyesters derived from this compound are distinct when compared to those made from its positional isomers or simple linear diols. This is primarily due to the methyl side group, which disrupts chain linearity and inhibits crystallization. prepchem.comresearchgate.net

Linear Diols: Polyesters made from linear diols like 1,3-propanediol (B51772) or 1,4-butanediol (B3395766) with succinic acid are semi-crystalline materials. Poly(butylene succinate) (PBS), derived from 1,4-butanediol, is a well-known biodegradable polyester with a high melting point of around 114°C. google.com In stark contrast, poly(butylene glycol succinate) (PBGS) from this compound is amorphous and has only a low glass transition temperature. google.com The methyl group effectively prevents the polymer chains from packing into an ordered crystalline lattice. prepchem.com

Positional Isomers: The introduction of methyl groups generally increases the glass transition temperature (Tg) by restricting chain flexibility. google.com However, it simultaneously lowers or eliminates the melting temperature (Tm) by disrupting crystal packing. google.comnih.gov For instance, studies on polyesters made from methyl-substituted 1,4-butanediols show that adding methyl groups lowers the transition temperatures compared to the unsubstituted polyester. nih.gov Similarly, polyesters based on the secondary diol 2,3-butanediol (B46004) are typically amorphous, unlike their linear 1,4-butanediol counterparts. google.com The position of the methyl group is therefore a critical factor in determining the balance between amorphous and crystalline character in the final polymer.

| Polymer Name | Diol Used | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |

|---|---|---|---|---|

| Poly(butylene glycol succinate) (PBGS) | This compound | Low | None | Amorphous google.com |

| Poly(propylene succinate) (PPS) | 1,3-Propanediol | - | ~48°C google.com | Semi-crystalline google.com |

| Poly(butylene succinate) (PBS) | 1,4-Butanediol | ~ -33°C researchgate.net | ~114°C google.com | Semi-crystalline google.com |

Microstructure (Statistical vs. Sequenced) and Optical Activity in Structure-Property Relationships

The asymmetric structure of this compound, having both a primary and a tertiary alcohol, leads to a lack of regioselectivity during polymerization. This results in a polymer with a statistical microstructure , where the diol units are incorporated into the chain in a random, head-to-tail or head-to-head fashion. researchgate.net This irregularity is confirmed by ¹³C NMR spectroscopy, which shows peak splitting corresponding to the different chemical environments of the carbonyl carbons along the polymer backbone. google.com

This statistical microstructure, combined with the optical activity (racemic vs. enantiopure), is a crucial determinant in the structure-property relationships of these polyesters. researchgate.net While a sequenced, or regioregular, polymer would allow for highly ordered structures, the statistical nature of these polyesters inherently promotes amorphous characteristics. google.com However, as noted previously, when an optically active (enantiopure) monomer is used, it can impart a sufficient degree of stereochemical regularity to induce crystallinity in certain polyester structures, demonstrating a complex interplay between microstructural randomness and stereochemical order. researchgate.netgoogle.com

Polyurethane Formation with Specific Isocyanates and Polyethers

In the synthesis of thermoplastic polyurethanes (TPUs), this compound can serve as a valuable chain extender . chemicalbook.comresearchgate.net Chain extenders are low-molecular-weight diols or diamines that react with diisocyanates to form the hard segments of the polyurethane, which are responsible for its mechanical strength and thermal properties. ugent.be

The synthesis is typically a one-shot, solvent-free bulk polymerization. chemicalbook.com The process involves reacting a long-chain polyol (the soft segment, such as poly(tetramethylene ether) glycol (PTMG) or polycarbonate diol (PCDL)), with a diisocyanate, commonly 4,4'-methylene diphenyl diisocyanate (MDI), in the presence of the this compound chain extender. chemicalbook.com

The use of 1,3-butanediol as a chain extender instead of its linear isomer, 1,4-butanediol, has a significant impact on the thermal properties of the resulting TPU. Structural analysis shows that TPUs synthesized with 1,3-butanediol exhibit a glass transition temperature (Tg) approximately 15°C higher than those made with 1,4-butanediol. ugent.be This is attributed to the methyl side group, which restricts the rotational freedom of the polymer chains in the hard segments, thus increasing the material's Tg. chemicalbook.com

| Chain Extender | Resulting TPU Property | Reference |

|---|---|---|

| 1,4-Butanediol (Linear) | Baseline Tg | ugent.be |

| 1,3-Butanediol (Branched) | Tg is ~15°C higher than with 1,4-BDO | ugent.be |

As a Building Block for Surfactants

While not typically used to form the primary hydrophobic tail or hydrophilic head of a surfactant molecule, this compound (as 1,3-butanediol) serves as an important component in surfactant systems, acting as a co-solvent. researchgate.net Polar organic compounds like diols can significantly influence the properties of surfactants in aqueous solutions by modifying the water structure, which in turn affects surfactant micellization. researchgate.net

In surfactant solutions, the addition of 1,3-butanediol can alter the phase behavior. For example, in a biphasic solution of water and precipitated phosphocholine (B91661) (a type of surfactant), increasing the concentration of 1,3-butanediol can convert the solution into a clear, birefringent phase. researchgate.net This demonstrates its role in modifying the self-assembly and solubility of surfactant molecules, making it a functional building block for formulating complex surfactant-based products. researchgate.net

Precursors in Chemical Synthesis

This compound is a valuable precursor for the synthesis of other important organic compounds, most notably 3-methyl-3-buten-1-ol (B123568) (also known as isopentenol). researchgate.net This conversion is achieved through a catalytic dehydration reaction, where a molecule of water is removed. researchgate.net This reaction can be performed in the vapor phase over various solid acid catalysts, such as alumina (B75360) (Al₂O₃) or cerium oxide (CeO₂). researchgate.netnih.gov The selectivity towards 3-methyl-3-buten-1-ol can be enhanced by modifying the catalyst, for example, by depositing coke on alumina, which weakens the acid sites and suppresses the formation of by-products like isobutylene (B52900). researchgate.net

The resulting product, 3-methyl-3-buten-1-ol, is a significant intermediate in the fine chemical industry. nih.govgoogle.com It is used in the synthesis of:

Pyrethroids: A class of low-toxicity, highly effective synthetic insecticides. google.combeyondpesticides.org